Product packaging for {[1-(3-Thienyl)cyclopropyl]methyl}amine(Cat. No.:CAS No. 1368118-35-7)

{[1-(3-Thienyl)cyclopropyl]methyl}amine

Cat. No.: B2842143
CAS No.: 1368118-35-7
M. Wt: 153.24
InChI Key: UTXOUGZJYCDQOQ-UHFFFAOYSA-N
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Description

{[1-(3-Thienyl)cyclopropyl]methyl}amine is a high-purity chemical compound supplied for research and development purposes. This amine is characterized by its unique structure incorporating a cyclopropyl ring adjacent to a thienyl heterocycle, a feature often explored in medicinal chemistry to modulate the physicochemical and pharmacological properties of lead compounds . While specific biological data for this molecule is not extensively reported in the available literature, structural analogues featuring the 3-thienyl moiety have demonstrated significant research value. For instance, studies have shown that a heteroaromatic 3-thienyl group can effectively substitute for a phenyl ring in certain pharmacophores, retaining high binding affinity to biological targets such as the human A3 adenosine receptor (A3AR) . This suggests that this compound serves as a versatile scaffold for constructing novel molecules. Its primary research applications likely include its use as a key synthetic intermediate or building block in the discovery and optimization of new therapeutic agents, particularly in the areas of GPCR-targeted drugs and central nervous system (CNS) active compounds. Researchers can leverage this amine to introduce a constrained, three-dimensional fragment into their molecular designs, potentially enhancing selectivity and improving metabolic stability. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NS B2842143 {[1-(3-Thienyl)cyclopropyl]methyl}amine CAS No. 1368118-35-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-thiophen-3-ylcyclopropyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c9-6-8(2-3-8)7-1-4-10-5-7/h1,4-5H,2-3,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXOUGZJYCDQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3 Thienyl Cyclopropyl Methyl Amine and Analogues

Strategies for Cyclopropylmethylamine Moiety Formation

The construction of the cyclopropylmethylamine scaffold is a critical step, and several synthetic approaches have been developed. These can be classified into direct amination, synthesis from pre-existing cyclopropane (B1198618) structures, and multicomponent reactions.

Direct Amination Approaches

Direct amination involves the introduction of the amine group in a single step onto a suitable precursor. A common method is the nucleophilic substitution of a leaving group on the methyl portion of a cyclopropylmethyl precursor. For instance, cyclopropylmethyl halides, such as the bromide or chloride, can react with ammonia (B1221849) or primary amines to yield the corresponding cyclopropylmethylamine. longdom.org This approach is a straightforward application of classical amine synthesis.

Metal-catalyzed amination reactions, which have been extensively developed for aryl halides, also offer potential pathways. nih.govresearchgate.netrsc.org These reactions, often employing palladium, copper, or more recently, manganese catalysts, facilitate the coupling of an amine source with a halide. chemrxiv.org While typically applied to sp²-hybridized carbons, adaptations for sp³-hybridized carbons, such as those in cyclopropylmethyl halides, are an area of ongoing research.

Precursor TypeReagentReaction TypeProduct
Cyclopropylmethyl HalideAmmonia/AmineNucleophilic SubstitutionPrimary/Secondary Cyclopropylmethylamine
Cyclopropylmethyl HalideAmmonia (with metal catalyst)Catalytic AminationPrimary Cyclopropylmethylamine

Synthesis via Cyclopropane Precursors

This strategy begins with a molecule already containing the cyclopropane ring, which is then chemically modified to introduce the methylamine (B109427) group. This multi-step approach offers flexibility in substrate scope and stereochemical control.

One common pathway involves the reduction of a nitrile or an amide group attached to the cyclopropane ring. For example, 1-(3-thienyl)cyclopropanecarbonitrile (B8637943) can be reduced using agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to afford {[1-(3-Thienyl)cyclopropyl]methyl}amine. The precursor nitrile can often be synthesized via the cyclopropanation of a corresponding acetonitrile (B52724) derivative. nih.gov

Another route proceeds through a carboxylic acid or ester intermediate. 1-Phenylcyclopropane carboxylic acid derivatives have been synthesized through the α-alkylation of phenylacetonitrile (B145931) with 1,2-dibromoethane (B42909), followed by hydrolysis of the nitrile group. nih.gov This acid can then be converted to an amide (e.g., via an acid chloride) and subsequently reduced to the amine (e.g., with LiAlH₄) or subjected to a Hofmann, Curtius, or Lossen rearrangement to yield the amine directly, albeit with one fewer carbon atom.

Modern methods for creating the initial substituted cyclopropane ring include hydrogen-borrowing catalysis for the α-cyclopropanation of ketones, which can then be further elaborated. nih.gov

Precursor Functional GroupKey TransformationTypical Reagents
Nitrile (-CN)ReductionLiAlH₄, H₂/Catalyst
Amide (-CONH₂)ReductionLiAlH₄, B₂H₆
Carboxylic Acid (-COOH)Conversion to Amide, then RearrangementSOCl₂, NH₃; Br₂/NaOH (Hofmann)
Ketoneα-cyclopropanationHydrogen-Borrowing Catalysis

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer an efficient route to complex molecules. mdpi.comnih.gov While specific MCRs for the direct synthesis of this compound are not prominently documented, the principles of MCRs can be applied to construct closely related structures. For instance, reactions involving isocyanides, such as the Ugi or Passerini reactions, are powerful tools for generating molecular diversity and could be adapted to incorporate cyclopropyl (B3062369) or thienyl-containing starting materials. nih.gov The development of novel MCRs remains a key area in medicinal chemistry for the rapid assembly of compound libraries. nih.gov

Thiophene (B33073) Ring Integration Techniques

The introduction of the 3-thienyl group is another key aspect of the synthesis. This can be achieved either by starting with a thienyl-containing building block and constructing the cyclopropane ring onto it, or by forming the thiophene ring on a pre-existing cyclopropyl structure.

Cross-Coupling Reactions Involving Thienyl Derivatives

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. To synthesize the target compound, a thienyl group can be coupled with a suitable cyclopropane precursor. For example, a Suzuki coupling reaction could be employed between 3-thienylboronic acid and a cyclopropyl derivative bearing a halide or triflate leaving group. Conversely, a 3-halothiophene could be coupled with a cyclopropylboronic acid derivative.

The Buchwald-Hartwig amination is another relevant cross-coupling reaction, though it is typically used for forming C-N bonds with aryl or vinyl halides. nih.gov However, the extensive research into various ligands and reaction conditions for cross-coupling provides a robust framework for developing specific conditions for thienyl-cyclopropyl linkages. rsc.orgresearchgate.net An example of integrating a thiophene ring involves reacting 3-bromothiophene (B43185) with n-butyllithium to form a lithiated intermediate, which can then react with a ketone precursor. prepchem.com

Coupling ReactionThienyl ReagentCyclopropane ReagentCatalyst System (Typical)
Suzuki3-Thienylboronic acid1-HalocyclopropanecarboxylatePd(PPh₃)₄, base
Stille3-(Tributylstannyl)thiophene1-HalocyclopropanecarboxylatePd(PPh₃)₄
Negishi3-Thienylzinc chloride1-HalocyclopropanecarboxylatePd(dba)₂, ligand

Gewald Thiophene Synthesis and Modifications

The Gewald reaction is a classic and versatile multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org It involves the condensation of a ketone or aldehyde, an α-cyanoester (or other active methylene (B1212753) nitrile), and elemental sulfur in the presence of a base. researchgate.netsemanticscholar.org

This method could be employed to construct the thiophene ring itself on a molecule that already contains the cyclopropane moiety. For instance, a ketone with a cyclopropyl group at the α-position could be a starting material. The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene ring. wikipedia.org The resulting amino group and other substituents on the thiophene ring can then be further modified as needed. The use of microwave irradiation has been shown to improve reaction times and yields for the Gewald synthesis. wikipedia.org

The versatility and mild conditions of the Gewald reaction make it a prominent method for creating substituted thiophenes for various applications. semanticscholar.orgresearchgate.net

Functionalization of Pre-formed Thiophene Scaffolds

A prevalent strategy for the synthesis of this compound and its analogues commences with a pre-formed thiophene ring, which is subsequently elaborated with the cyclopropylmethylamine side chain. This approach allows for the versatile introduction of substituents on the thiophene core.

One effective method involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction typically couples a halothiophene, such as 3-bromothiophene, with a suitable cyclopropyl-containing organoboron reagent. For instance, the coupling of 3-bromothiophene with cyclopropylboronic acid can yield 3-cyclopropylthiophene. Subsequent functionalization at the 1-position of the cyclopropyl ring is then necessary to introduce the methylamine group. This can be achieved through a multi-step sequence, potentially involving formylation or acylation of the cyclopropyl ring followed by reductive amination.

An alternative functionalization route begins with the lithiation of a protected thiophene, such as 3-bromothiophene, at low temperatures using a strong base like n-butyllithium. The resulting thienyllithium species is a potent nucleophile that can react with a suitable electrophile to introduce the cyclopropylmethyl precursor. For example, reaction with a cyclopropyl methyl ketone could yield a tertiary alcohol, which can then be converted to the desired amine. A similar approach has been demonstrated in the synthesis of 1-(3-thienyl)-3-methylcyclohexanol, where 3-lithiothiophene was reacted with 3-methylcyclohexanone. prepchem.com

Further derivatization of cyclopropylthiophenes can provide access to a range of analogues. nih.gov For example, functional groups such as nitriles, bromides, and sulfonyl chlorides can be introduced onto the thiophene ring of a pre-formed cyclopropylthiophene, allowing for the synthesis of a diverse library of compounds.

Table 1: Key Reactions in the Functionalization of Pre-formed Thiophene Scaffolds

Reaction TypeReactantsProductKey Features
Suzuki-Miyaura Coupling3-Bromothiophene, Cyclopropylboronic acid3-CyclopropylthiophenePalladium-catalyzed, versatile for C-C bond formation. nih.gov
Lithiation and Electrophilic Quench3-Bromothiophene, n-Butyllithium, Cyclopropyl methyl ketone1-(3-Thienyl)cyclopropylmethanolForms a key intermediate for amine synthesis. prepchem.com
Reductive Amination1-(3-Thienyl)cyclopropyl ketone, Ammonia/Amine, Reducing agentThis compoundA common method for amine synthesis from ketones. nih.govlongdom.org

Stereoselective Synthetic Pathways

The presence of a stereocenter at the carbon bearing the amine group in this compound necessitates the development of stereoselective synthetic methods to obtain enantiomerically pure compounds.

The enantioselective synthesis of the chiral amine center is a critical aspect of preparing optically active this compound. A common precursor for such syntheses is a 1-(3-thienyl)cyclopropyl ketone. The asymmetric reduction of the corresponding imine or the direct reductive amination of the ketone using a chiral catalyst or auxiliary can afford the amine in high enantiomeric excess.

Catalytic enantioselective amination of ketones represents a direct approach to establishing chiral amine centers. researchgate.net While specific examples for 1-(3-thienyl)cyclopropyl ketones are not extensively documented, methodologies developed for other aryl cyclopropyl ketones could be adapted. These methods often employ chiral catalysts, such as those based on transition metals or organocatalysts, to control the stereochemical outcome of the amination reaction.

Another strategy involves the enantioselective [3+2] cycloaddition of aryl cyclopropyl ketones, which can be used to construct densely substituted cyclopentane (B165970) structures. nih.gov Although this does not directly yield the target amine, the stereocontrolled formation of a cyclic intermediate could be a stepping stone towards the synthesis of chiral analogues.

The diastereoselective construction of the cyclopropane ring is crucial when additional substituents are present on the ring or the thiophene moiety. Diastereoselectivity can often be achieved by employing cyclopropanation reactions on substituted thienyl alkenes. The stereochemical outcome of the cyclopropanation can be influenced by the nature of the substituents and the choice of the cyclopropanating agent.

Modern cyclopropanation methods, such as those utilizing electrophilic alkenyl thianthrenium intermediates, have been shown to proceed with high diastereoselectivity. nih.govresearchgate.net These methods are tolerant of various functional groups, including heterocycles like thiophene, making them suitable for the synthesis of complex cyclopropane-containing molecules. researchgate.net

For the synthesis of trans-2-substituted-cyclopropylamines, a highly diastereoselective method starting from α-chloroaldehydes has been developed. chemrxiv.org This reaction proceeds through a zinc homoenolate intermediate that is trapped by an amine, followed by ring-closure. The diastereoselectivity of this process can be controlled by the addition of a polar apathetic co-solvent.

The relative stereochemistry of substituents on the cyclopropane ring can be controlled through various synthetic strategies. The Simmons-Smith reaction and other carbene-based cyclopropanations are known to be stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.comyoutube.com Therefore, by using a stereochemically defined thienyl-substituted alkene, one can control the relative stereochemistry of the resulting cyclopropane.

For instance, the cyclopropanation of a (Z)-alkene will lead to a cis-substituted cyclopropane, while a (E)-alkene will yield the trans-isomer. This principle allows for the predictable synthesis of diastereomerically pure cyclopropyl-containing products.

Table 2: Stereoselective Synthetic Approaches

Stereochemical GoalMethodKey Features
Enantioselective Amine FormationAsymmetric Reductive Amination of a KetoneUtilizes chiral catalysts or auxiliaries to induce enantioselectivity. researchgate.net
Diastereoselective CyclopropanationReaction of a Thienyl Alkene with a Carbene PrecursorThe stereochemistry of the alkene dictates the diastereoselectivity of the cyclopropane. nih.govresearchgate.net
Control of Relative StereochemistryStereospecific Cyclopropanation (e.g., Simmons-Smith)The cis/trans geometry of the starting alkene is preserved in the product. masterorganicchemistry.comyoutube.com

Green Chemistry Principles in Synthesis

The application of green chemistry principles in the synthesis of this compound and its analogues aims to reduce the environmental impact of the chemical processes involved.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reaction conditions not only reduce environmental pollution but can also lead to improved reaction rates and yields.

While specific solvent-free syntheses for this compound are not widely reported, the synthesis of other cyclopropylamines has been successfully carried out without a solvent. For example, a process for preparing cyclopropylamine (B47189) from γ-butyrolactone has been developed where good yields were obtained without the use of a solvent, although a solvent was sometimes used for safer and more convenient handling. google.com Similarly, the synthesis of propargylamines, which are structurally related to the target molecule, has been achieved under solvent-free conditions using various catalysts. nih.gov These examples suggest that solvent-free or low-solvent conditions could be successfully applied to the synthesis of this compound, particularly in steps such as the formation of the cyclopropane ring or the final amination.

Catalytic Methodologies (e.g., Transition Metal Catalysis)

Transition metal catalysis offers powerful and efficient pathways for the synthesis of complex molecules like aryl-substituted cyclopropylmethylamines. A prominent strategy involves the direct functionalization of C–H bonds, which is a highly atom-economical approach.

Palladium(II) catalysis has been particularly successful in the enantioselective arylation of cyclopropyl C–H bonds. nih.govacs.org This method provides a direct route to chiral cis-aryl-cyclopropylmethylamines. The reaction typically employs a palladium(II) catalyst in conjunction with a mono-N-protected amino acid (MPAA) ligand. acs.orgresearchgate.net This catalytic system facilitates the coupling of a protected cyclopropylmethylamine with an aryl iodide. The directing group, often a triflyl (Tf) protecting group on the amine, is crucial for positioning the catalyst for C–H activation. pitt.edu

The proposed catalytic cycle involves a Pd(II)/Pd(IV) pathway. nih.govpitt.edu This methodology is notable for its ability to generate two chiral centers in a single step with high diastereoselectivity and enantioselectivity. nih.gov Research has demonstrated excellent yields (up to 99%) and enantiomeric excesses (up to 99.5% ee) for the arylation of cyclopropylmethylamines with various aryl iodides. acs.org While many examples focus on carbocyclic aryl groups, the scope of palladium-catalyzed cross-coupling reactions is generally broad and can be extended to heteroaryl halides, suggesting a viable route for the introduction of a 3-thienyl group.

The reaction can be generalized as follows:

N-Tf-cyclopropylmethylamine + 3-Iodothiophene --(Pd(OAc)₂, MPAA Ligand)--> N-Tf-{[1-(3-thienyl)cyclopropyl]methyl}amine

Subsequent deprotection of the triflyl group would yield the final product, this compound. The use of chiral MPAA ligands allows for overriding the innate diastereoselectivity of chiral substrates, providing access to different diastereomers. nih.govresearchgate.net

Below is a table summarizing representative results from the palladium-catalyzed arylation of cyclopropylmethylamines, demonstrating the potential of this method.

Aryl Iodide SubstrateLigandYield (%)Enantiomeric Excess (ee %)Reference
IodobenzeneL19598 nih.gov
4-IodoanisoleL19999 nih.gov
1-Iodo-4-nitrobenzeneL28595 acs.org
1-Iodo-3,5-dimethylbenzeneL19297 nih.gov
2-IodonaphthaleneL28896 acs.org
(Note: This table is illustrative of the methodology's effectiveness with various aryl iodides; L1 and L2 represent different mono-N-protected amino acid ligands as detailed in the cited literature.)

Total Synthesis and Fragment-Based Approaches

The total synthesis of this compound can be envisioned through several routes, with fragment-based approaches offering a modular and convergent strategy. This concept is central to modern medicinal chemistry and drug discovery, where complex molecules are assembled from smaller, pre-functionalized building blocks. nih.govrsc.org A fragment-based design allows for the efficient exploration of chemical space by varying the constituent fragments. ukri.org

In a convergent, fragment-based synthesis for this compound, the molecule can be disconnected into two primary fragments:

A 1-(3-thienyl)cyclopropane fragment.

A methylamine equivalent or precursor.

The synthesis of the key 1-(3-thienyl)cyclopropane fragment could be achieved through several methods. One classical approach involves the cyclopropanation of a styrene (B11656) analogue. For instance, 3-vinylthiophene (B81652) could undergo a Simmons-Smith reaction or a transition-metal-catalyzed reaction with a carbene source to form the cyclopropane ring.

An alternative route to a related fragment, 1-phenylcyclopropane carboxylic acid, has been demonstrated starting from 2-phenylacetonitrile. nih.gov This involves α-alkylation with 1,2-dibromoethane using a phase-transfer catalyst, followed by hydrolysis of the nitrile to a carboxylic acid. A similar pathway could be adapted using 2-(thiophen-3-yl)acetonitrile. The resulting 1-(3-thienyl)cyclopropanecarboxylic acid is a versatile intermediate that can be converted to the target amine via standard functional group interconversions, such as a Curtius or Hofmann rearrangement, or by reduction of a corresponding amide.

A general scheme for a fragment-based approach is outlined below:

Fragment 1 Synthesis (Thienylcyclopropane):

Route A: 3-Vinylthiophene + Carbene Source --(Catalyst)--> 1-Vinyl-3-thienylcyclopropane -> Further elaboration

Route B: 2-(Thiophen-3-yl)acetonitrile + 1,2-Dibromoethane --(Base, PTC)--> 1-(Thiophen-3-yl)cyclopropanecarbonitrile -> Hydrolysis -> 1-(3-Thienyl)cyclopropanecarboxylic Acid

Fragment Coupling and Elaboration: 1-(3-Thienyl)cyclopropanecarboxylic Acid + Amine Source --(Coupling Reagent)--> 1-(3-Thienyl)cyclopropanecarboxamide 1-(3-Thienyl)cyclopropanecarboxamide --(Reduction)--> this compound

Reactivity and Chemical Transformations of 1 3 Thienyl Cyclopropyl Methyl Amine

Reactivity of the Amine Functionality

The primary amine group in {[1-(3-Thienyl)cyclopropyl]methyl}amine is a key site for a variety of chemical transformations, including N-alkylation, acylation, and carbon-nitrogen bond-forming reactions.

The nitrogen atom of the primary amine possesses a lone pair of electrons, rendering it nucleophilic and capable of undergoing N-alkylation with various alkylating agents. While specific studies on the N-alkylation of this compound are not extensively documented, the reactivity can be inferred from the behavior of similar primary amines, such as cyclopropylmethylamine.

Reductive amination is a common method for the N-alkylation of primary amines. This can be achieved by reacting the amine with an aldehyde or ketone in the presence of a reducing agent. For instance, the reaction of cyclopropylmethylamine with a carbonyl compound would proceed via the formation of an intermediate imine, which is then reduced to the corresponding secondary or tertiary amine. google.com

Another approach involves the direct alkylation with alkyl halides. However, this method can sometimes lead to overalkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. nih.gov More environmentally benign methods, such as the use of dialkyl carbonates, have also been developed for the selective N-alkylation of amines. nih.gov The table below illustrates potential N-alkylation products of this compound based on general reactions of primary amines.

Alkylating AgentProductReaction Type
Methyl IodideN-Methyl-{[1-(3-thienyl)cyclopropyl]methyl}amineDirect Alkylation
Benzaldehyde/NaBH4N-Benzyl-{[1-(3-thienyl)cyclopropyl]methyl}amineReductive Amination
Dimethyl CarbonateN,N-Dimethyl-{[1-(3-thienyl)cyclopropyl]methyl}amineGreen Alkylation

This table presents hypothetical products based on known reactivity of primary amines.

The nucleophilic nature of the amine allows it to readily react with acylating and sulfonylating agents to form amides and sulfonamides, respectively. Acylation is typically achieved using acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. Similarly, sulfonylation is accomplished with sulfonyl chlorides in the presence of a base to neutralize the HCl byproduct. These reactions are generally high-yielding and provide stable derivatives. For example, the reaction of an amine with an acyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield the corresponding N-acyl derivative.

ReagentProduct TypeGeneral Structure
Acetyl ChlorideAmideR-C(=O)NH-CH2-C3H4-(3-thienyl)
Benzenesulfonyl ChlorideSulfonamideR-S(=O)2NH-CH2-C3H4-(3-thienyl)

This table illustrates the general structures of acylation and sulfonylation products.

The formation of an amide bond is a fundamental transformation of the amine group in this compound. This can be achieved through various methods, including the use of coupling reagents that activate the carboxylic acid partner. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are commonly employed for this purpose. mdpi.com A general procedure for amide synthesis involves the direct condensation of carboxylic acids and amines in the presence of a Lewis acid like TiCl4. nih.gov This reaction is typically performed in a suitable solvent like pyridine at elevated temperatures. nih.gov The synthesis of various amide derivatives containing a cyclopropane (B1198618) ring has been reported, highlighting the feasibility of this transformation. mdpi.com

The reaction of the amine with isothiocyanates would lead to the formation of the corresponding thiourea (B124793) derivatives, which are valuable intermediates in organic synthesis.

Aryl HalideLigand (example)Base (example)Product
BromobenzeneXPhosNaOtBuN-Phenyl-{[1-(3-thienyl)cyclopropyl]methyl}amine
2-ChloropyridineRuPhosK3PO4N-(2-Pyridyl)-{[1-(3-thienyl)cyclopropyl]methyl}amine

This table provides hypothetical examples of Buchwald-Hartwig amination products.

Cyclopropane Ring Reactivity and Transformations

The cyclopropane ring in this compound is a strained three-membered ring, which makes it susceptible to ring-opening reactions under various conditions. The presence of the electron-donating thienyl group can influence the regioselectivity of these reactions.

The ring-opening of cyclopropanes can be initiated by electrophiles, nucleophiles, or radical species. In the context of this compound, the thienyl group can be considered an electron-donating group, which can stabilize a positive charge on the adjacent carbon atom, facilitating electrophilic ring-opening.

Lewis acids are commonly used to catalyze the ring-opening of donor-acceptor cyclopropanes. acs.orgrsc.orguni-regensburg.denih.gov While this compound does not possess a canonical acceptor group, the strained ring itself can react with strong electrophiles. The thienyl group, being electron-rich, can direct the ring-opening. For aryl-substituted cyclopropanes, reductive ring-opening can also be achieved using alkali metals, leading to 1,3-difunctionalized products. kyoto-u.ac.jp For instance, the reaction of a 2-thienyl-substituted cyclopropane with sodium metal and a boron electrophile resulted in a 1,3-diborylated alkane. kyoto-u.ac.jp

Furthermore, the enzymatic oxidation of N-cyclopropyl-N-methylaniline has been shown to proceed via a single electron transfer (SET) mechanism, leading to the fragmentation of the cyclopropyl (B3062369) ring. nih.gov This suggests that under certain oxidative conditions, the cyclopropane ring in this compound could undergo similar transformations. The outcome of such ring-opening reactions is highly dependent on the reaction conditions and the nature of the attacking species.

Reaction ConditionPotential Outcome
Strong Acid (e.g., HBr)1,3-dihaloalkane derivative
Lewis Acid / Nucleophile1,3-difunctionalized alkane
Reductive conditions (e.g., Na, electrophile)1,3-difunctionalized alkane

This table outlines potential products from ring-opening reactions based on the reactivity of substituted cyclopropanes.

Reactivity of Cyclopropylmethyl Cations

The formation of a carbocation adjacent to a cyclopropane ring, such as the [1-(3-thienyl)cyclopropyl]methyl cation, leads to a species with exceptional stability. This stability is attributed to the interaction between the vacant p-orbital of the carbocation and the filled Walsh orbitals of the cyclopropane ring. quora.com This phenomenon, sometimes referred to as "dancing resonance," involves the delocalization of the positive charge into the strained sigma bonds of the cyclopropane ring. quora.com This stabilization is significant, making the formation of such cations more favorable than typical primary carbocations.

Once formed, for instance, through diazotization of the primary amine, the [1-(3-thienyl)cyclopropyl]methyl cation can undergo several transformations. A characteristic reaction of cyclopropylmethyl (or cyclopropylcarbinyl) cations is ring opening. researchgate.net This process relieves the inherent strain of the three-membered ring and generates a homoallylic cation. This intermediate can then be trapped by various nucleophiles. For example, the desulfurative cleavage of cyclopropylmethyl thioethers under non-acidic conditions generates cyclopropylcarbinyl cations that evolve through ring-opening to homoallyl cations, which can then react with nucleophiles like amines or sulfonimides. researchgate.net

Cation TypeKey FeaturePotential Fate
Cyclopropylmethyl CationStabilized by Walsh orbital overlap ("dancing resonance")Ring-opening to relieve strain
Homoallyl CationFormed from ring-opening of the cyclopropylmethyl cationTrapping by nucleophiles

Cycloaddition Reactions Involving the Cyclopropane Ring

The cyclopropane ring in this compound can participate in cycloaddition reactions, acting as a three-carbon synthon. These reactions often proceed via a ring-opening mechanism initiated by an appropriate reagent. For instance, donor-acceptor (D-A) cyclopropanes are known to serve as synthetic equivalents of 1,3-dipoles in formal [3+2] cycloaddition reactions. nih.govrsc.org In the context of the target molecule, the thienyl group acts as a donor and, if the amine were converted to an electron-withdrawing group (e.g., an amide or part of an iminium ion), the system could potentially undergo such cycloadditions with various dipolarophiles.

A notable example is the photocatalytic formal [3+2] reaction of aryl cyclopropyl ketones with olefins to generate highly substituted cyclopentanes. nih.gov This process is initiated by a one-electron reduction of the ketone to a radical anion, which then triggers the ring opening of the cyclopropane. nih.gov While the subject molecule has an amine instead of a ketone, this illustrates the principle that the cyclopropane ring can be activated towards cycloaddition.

Strained Carbocycle Transformations

The high intrinsic energy due to significant ring strain (approximately 27 kcal/mol for cyclopropane) makes the cyclopropane ring susceptible to transformations that lead to more stable structures. nih.govnih.gov These strain-release transformations are synthetically valuable for constructing a variety of molecular scaffolds. nih.gov

For this compound, acid-catalyzed or transition-metal-mediated reactions could induce ring opening and rearrangement. For example, alcohols derived from the reduction of 1-aryl-2,3-diaroyl cyclopropanes undergo ring-opening and fragmentation when treated with concentrated HCl to yield 1,3-dienes. nih.gov Similarly, transformations of the amine group could generate an intermediate that triggers a rearrangement of the adjacent cyclopropane ring. These transformations often proceed through the cyclopropylmethyl cation intermediates discussed previously, leading to skeletal rearrangements and the formation of larger rings or acyclic structures. researchgate.net

Thiophene (B33073) Ring Functionalization and Derivatization

The thiophene ring is an electron-rich aromatic system that readily undergoes functionalization, particularly through electrophilic substitution and metalation reactions.

Electrophilic Aromatic Substitution on Thiophene

Thiophene is highly reactive towards electrophiles, participating in electrophilic aromatic substitution (SEAr) reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation under relatively mild conditions. quimicaorganica.orgwikipedia.orgvaia.com The sulfur atom can stabilize the cationic intermediate (the sigma complex) formed during the reaction. In 3-substituted thiophenes, the substituent directs incoming electrophiles primarily to the C2 and C5 positions (ortho and para to the sulfur, respectively). The C2 position is generally the most reactive site. researchgate.net

For this compound, the -[C(CH₂)₂CH₂NH₂] group is an alkyl substituent, which is electron-donating and thus activating. Therefore, electrophilic substitution is expected to occur preferentially at the C2 position, and to a lesser extent at the C5 position.

ReactionReagent ExampleExpected Major Product Position
NitrationHNO₃/CH₃COOHC2
BrominationN-Bromosuccinimide (NBS)C2
AcylationAc₂O / H₃PO₄C2
Vilsmeier-HaackPOCl₃/DMFC2

Metalation and Cross-Coupling Reactions on Thiophene

The hydrogen atoms on the thiophene ring, particularly at the C2 and C5 positions, are sufficiently acidic to be removed by strong bases like butyllithium (B86547) (BuLi), a process known as metalation or lithiation. researchgate.netrsc.org This generates a highly nucleophilic thienyllithium species. For a 3-substituted thiophene, metalation will occur regioselectively at the C2 position.

This organometallic intermediate is a powerful tool for forming new carbon-carbon or carbon-heteroatom bonds. It can react with a wide range of electrophiles or be used in transition metal-catalyzed cross-coupling reactions. researchgate.net The Suzuki-Miyaura cross-coupling, for example, is a highly effective method for forming C-C bonds. nih.gov A brominated derivative of this compound could be coupled with a boronic acid, or the corresponding thienyl boronic ester could be coupled with an aryl halide. Palladium catalysts, often with specialized phosphine (B1218219) ligands like SPhos, are commonly used to achieve high yields under mild conditions. nih.gov

Reaction TypeKey ReagentsPurpose
Metalationn-Butyllithium (n-BuLi)Generates a nucleophilic thienyllithium intermediate.
Suzuki CouplingPd catalyst, boronic acid/ester, baseForms new C-C bonds. nih.gov
Stille CouplingPd catalyst, organostannaneForms new C-C bonds.

Modification of Thiophene Substituents

The primary amine group on the cyclopropylmethyl substituent is a versatile functional handle for further derivatization. Standard amine chemistry can be applied to modify this part of the molecule. For instance, the amine can be acylated with acid chlorides or anhydrides to form amides. It can also undergo reductive amination with aldehydes or ketones to yield secondary or tertiary amines. These modifications can significantly alter the molecule's physical and chemical properties. Furthermore, the amide derived from the reaction of a 3-amidothiophene derivative with various carbonyl compounds has been studied, demonstrating the reactivity of substituents at the 3-position. nih.gov

Multi-Component Reactions and Complex Scaffold Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all components, are highly valued for their efficiency and ability to rapidly generate molecular diversity. rsc.org The primary amine functionality of this compound positions it as an ideal substrate for a variety of MCRs, enabling the construction of intricate molecular scaffolds.

One of the most prominent MCRs for which this amine would be a suitable component is the Ugi four-component reaction (U-4CR). organicreactions.orgnih.gov This reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. organicreactions.org By employing this compound in a U-4CR, a diverse library of peptidomimetic structures incorporating the unique thienyl-cyclopropyl motif can be accessed. The versatility of the Ugi reaction allows for wide variation in the other three components, leading to a vast chemical space accessible from this single amine building block. beilstein-journals.org

Beyond linear scaffolds, this amine can participate in MCRs that lead to the formation of complex heterocyclic systems. Cascade reactions, which involve a sequence of intramolecular and intermolecular bond-forming events, can be designed to utilize the amine's nucleophilicity in conjunction with the reactivity of the cyclopropane ring. nih.govmdpi.com For instance, a reaction could be initiated by the amine's condensation with a suitable partner, followed by a triggered ring-opening of the cyclopropane that leads to a subsequent cyclization, thereby constructing polycyclic scaffolds in a single, highly efficient step. The construction of heterocyclic compounds from activated cyclopropane derivatives is a known strategy for preparing molecules of biological interest. researchgate.net

The table below illustrates hypothetical examples of Ugi-type reactions using this compound to demonstrate the potential for complex scaffold construction.

Carbonyl ComponentCarboxylic AcidIsocyanideResulting Scaffold Core
BenzaldehydeAcetic Acidtert-Butyl isocyanideN-(tert-Butyl)-2-(acetyl({[1-(3-thienyl)cyclopropyl]methyl})amino)-2-phenylacetamide
AcetoneBenzoic AcidCyclohexyl isocyanideN-Cyclohexyl-2-(benzoyl({[1-(3-thienyl)cyclopropyl]methyl})amino)-2-methylpropanamide
FormaldehydePropionic AcidBenzyl isocyanideN-Benzyl-2-(propanoyl({[1-(3-thienyl)cyclopropyl]methyl})amino)acetamide

Mechanistic Investigations of Key Transformations

The reactivity of this compound is profoundly influenced by the high ring strain of the cyclopropane moiety (approximately 115 kJ/mol). This inherent strain provides a strong thermodynamic driving force for ring-opening reactions, which are among the most significant transformations for this class of compounds. nih.govnih.govresearchgate.net These reactions can proceed through distinct mechanistic pathways, primarily involving radical or cationic intermediates, depending on the reaction conditions.

Radical-Mediated Ring-Opening:

The formation of a cyclopropylmethyl radical is a key step in many transformations. This radical can be generated, for example, by hydrogen atom abstraction from the methyl group adjacent to the amine. Once formed, the cyclopropylmethyl radical undergoes an extremely rapid, irreversible ring-opening via fission of a distal C-C bond to form a more stable, delocalized homoallylic (but-3-enyl) radical. The rate constant for the ring-opening of the parent cyclopropylmethyl radical is on the order of 10⁸ s⁻¹ at ambient temperature. rsc.org

The regioselectivity of the ring cleavage is influenced by substituents on the cyclopropane ring. The cleavage typically occurs at the more substituted βγ-bond to generate the most stable possible radical intermediate. rsc.org In the case of this compound, the presence of the 1-thienyl substituent would direct the cleavage to form a radical stabilized by the aromatic ring.

Cationic Ring-Opening:

Under acidic conditions, the primary amine can be protonated, leading to the formation of an ammonium salt. Subsequent transformations can generate a cyclopropylmethyl cation. Similar to the radical species, this cation is highly unstable and rapidly rearranges. However, unlike radicals, cyclopropylmethyl cations can undergo rearrangement to not only homoallylic cations but also cyclobutyl cations, although the former is often the major pathway. The thienyl group at the C1 position would be expected to strongly stabilize the developing positive charge during the ring-opening process, thus accelerating the reaction and controlling its regiochemical outcome.

The table below summarizes and compares the key features of the radical and cationic ring-opening mechanisms.

FeatureRadical Ring-OpeningCationic Ring-Opening
InitiationRadical initiators (e.g., AIBN), light, or redox processes. nih.govBrønsted or Lewis acids.
Key IntermediateCyclopropylmethyl radical. Cyclopropylmethyl cation.
Rearrangement RateExtremely fast (~10⁸ s⁻¹). Extremely fast, often diffusion-controlled.
Product(s) of RearrangementHomoallylic (but-3-enyl) radical. rsc.orgHomoallylic cation and potentially cyclobutyl cation.
Influence of Thienyl GroupStabilizes the resulting homoallylic radical, directing regioselectivity.Strongly stabilizes the cationic transition state and resulting carbocation.
Typical Subsequent StepsRadical trapping, addition to π-systems, or atom transfer.Trapping by nucleophiles (e.g., solvent, counter-ion).

Computational studies on related systems have provided deeper insight into these transformations, elucidating the structures of transition states and the relative energy barriers for competing pathways. nih.gov Such studies would be invaluable for precisely predicting the reactivity and selectivity of this compound in these key transformations.

Advanced Structural Characterization and Analysis

Spectroscopic Analysis Techniques

Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. For a compound such as {[1-(3-Thienyl)cyclopropyl]methyl}amine, a combination of Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopy would be employed to confirm its molecular structure, connectivity, and the chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of magnetically active nuclei.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the thienyl ring, the cyclopropyl (B3062369) ring, the methylene (B1212753) bridge, and the amine group.

Thienyl Protons: The 3-substituted thiophene (B33073) ring will exhibit a characteristic pattern. The proton at the C2 position (adjacent to the sulfur atom) is expected to appear as a multiplet or a doublet of doublets around δ 7.2-7.4 ppm. The protons at the C4 and C5 positions will also appear in the aromatic region, typically between δ 6.9 and 7.2 ppm, with coupling constants characteristic of thiophene systems.

Methylene Protons (-CH₂-NH₂): The two protons of the methylene group attached to the cyclopropyl ring and the nitrogen atom are diastereotopic. They are expected to resonate as a singlet or a doublet in the range of δ 2.5-3.0 ppm. The exact chemical shift and multiplicity would be influenced by the solvent and the rate of proton exchange on the amine nitrogen.

Cyclopropyl Protons: The protons on the cyclopropyl ring are chemically non-equivalent and will exhibit complex splitting patterns due to geminal and cis/trans vicinal couplings. These signals are anticipated in the upfield region of the spectrum, typically between δ 0.5 and 1.5 ppm. The non-equivalence arises from the asymmetrical substitution of the ring.

Amine Protons (-NH₂): The two protons of the primary amine group would likely appear as a broad singlet. Its chemical shift is highly variable (typically δ 1.0-3.5 ppm) and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Thienyl-H (C2, C4, C5) 6.9 - 7.4 Multiplet (m)
Methylene (-CH₂-NH₂) 2.5 - 3.0 Singlet (s) or Doublet (d)
Cyclopropyl-H 0.5 - 1.5 Multiplet (m)

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.

Thienyl Carbons: The four carbon atoms of the thiophene ring are expected to resonate in the aromatic region (δ 120-145 ppm). The carbon atom attached to the cyclopropyl group (C3) would be a quaternary carbon and may show a weaker signal. The carbon adjacent to the sulfur (C2) typically appears at a different shift compared to the others.

Methylene Carbon (-CH₂-NH₂): The carbon of the methylene group is expected to have a chemical shift in the range of δ 40-50 ppm.

Cyclopropyl Carbons: The carbon atoms of the cyclopropyl ring will appear in the upfield region. The quaternary carbon (C1) attached to the thienyl ring and the methylene group would be found around δ 15-25 ppm, while the two CH₂ carbons of the cyclopropane (B1198618) ring are expected at δ 5-15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Thienyl Quaternary-C (C3) 135 - 145
Thienyl CH-C (C2, C4, C5) 120 - 130
Methylene (-CH₂-NH₂) 40 - 50
Cyclopropyl Quaternary-C (C1) 15 - 25

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, can provide direct information about the nitrogen atom's chemical environment. For the primary amine in this compound, the ¹⁵N chemical shift would be expected in the typical range for aliphatic amines, approximately δ -340 to -380 ppm relative to nitromethane. The signal would likely be a triplet in a proton-coupled spectrum due to coupling with the two attached protons.

To unambiguously assign all proton and carbon signals and to confirm the structure, a suite of advanced NMR experiments would be necessary.

2D NMR:

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between protons, helping to trace the connectivity within the thienyl and cyclopropyl spin systems.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity between the different fragments of the molecule (e.g., connecting the thienyl ring to the cyclopropyl ring and the cyclopropyl ring to the methylene group).

Solid-State NMR: If the compound is a crystalline solid, solid-state NMR could provide information about its structure and dynamics in the solid phase, including conformational details and intermolecular interactions.

Chemical Shift Measurements: Precise chemical shift measurements, potentially in different solvents, can provide insights into the electronic structure and solvent-solute interactions.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule's functional groups.

N-H Vibrations: The primary amine group is expected to show two characteristic N-H stretching bands in the IR spectrum, typically in the region of 3300-3500 cm⁻¹. An N-H bending (scissoring) vibration is also expected around 1590-1650 cm⁻¹.

C-H Vibrations:

Aromatic C-H Stretch: The C-H stretching of the thienyl ring would appear just above 3000 cm⁻¹ (typically 3100-3150 cm⁻¹).

Aliphatic C-H Stretch: The C-H stretching vibrations of the methylene and cyclopropyl groups are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The cyclopropyl C-H stretch may appear at slightly higher frequencies than typical alkanes.

C=C and C-S Vibrations: The C=C stretching vibrations of the thiophene ring are expected in the 1400-1500 cm⁻¹ region. The C-S stretching vibration is typically weaker and found in the fingerprint region (600-800 cm⁻¹).

C-N Vibration: The C-N stretching vibration for the aliphatic amine is expected in the range of 1000-1250 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the more symmetric vibrations, such as the aromatic ring breathing modes, which might be weak in the IR spectrum.

Table 3: Predicted IR/Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
Amine (-NH₂) N-H Stretch 3300 - 3500
Amine (-NH₂) N-H Bend 1590 - 1650
Thienyl C-H C-H Stretch 3100 - 3150
Aliphatic C-H C-H Stretch 2850 - 2960
Thienyl C=C C=C Stretch 1400 - 1500
Aliphatic C-N C-N Stretch 1000 - 1250

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For a compound like this compound, the thiophene ring contains π-electrons that are expected to give rise to characteristic absorption bands in the UV region.

However, no experimental UV-Vis absorption data, including specific wavelengths of maximum absorbance (λmax) and corresponding molar absorptivity values, has been reported for this compound in the available literature.

Mass Spectrometry (MS), including High-Resolution MS (HRMS)

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. This allows for the determination of the molecular weight and can provide information about the structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule.

Despite the utility of this technique for characterizing novel compounds and intermediates, specific experimental mass spectrometry data for this compound is not available in the public domain. This includes both low-resolution data, which would confirm the molecular weight, and high-resolution data for elemental composition confirmation.

Solid-State Structural Elucidation

The solid-state structure of a compound provides definitive information about bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-Ray Diffraction Analysis

This technique is the gold standard for determining the three-dimensional structure of a crystalline solid. It provides precise atomic coordinates, from which molecular geometry and packing in the crystal lattice can be determined. A search of crystallographic databases for this compound did not yield any results, indicating that its single crystal structure has not been determined or reported.

Powder X-Ray Diffraction (PXRD) for Crystalline Forms

Powder X-Ray Diffraction (PXRD) is used to analyze the crystalline nature of a solid sample. It is particularly useful for identifying different crystalline forms (polymorphs) of a compound. As with single crystal X-ray diffraction, no PXRD data has been published for this compound.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from single crystal X-ray diffraction. As no crystal structure data is available for this compound, a Hirshfeld surface analysis has not been performed.

Conformational Analysis and Stereochemical Assignment

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, this would involve analyzing the orientation of the thienyl group relative to the cyclopropyl ring and the conformation of the methylamine (B109427) side chain. Stereochemical assignment would definitively establish the spatial arrangement of the atoms.

In the absence of experimental data from techniques like NMR spectroscopy or X-ray crystallography, a detailed conformational analysis and definitive stereochemical assignment for this compound cannot be provided.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the intricacies of molecular systems. These methods solve the Schrödinger equation, albeit in an approximate manner for complex molecules, to determine the electronic structure and energy of the molecule. This information is foundational for deriving a host of other properties.

Density Functional Theory (DFT) Methods and Basis Set Selection

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more efficient than many other methods while providing a high level of accuracy.

A popular and widely used functional for such studies is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional combines the strengths of both Hartree-Fock theory and DFT. The choice of a basis set is also critical for the accuracy of the calculations. A commonly employed basis set for molecules containing elements like carbon, hydrogen, nitrogen, and sulfur is the 6-311++G(d,p). This notation indicates a flexible, split-valence basis set that includes diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to allow for non-spherical electron distribution, which is crucial for accurately modeling bonding.

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is a foundational ab initio technique that provides an approximate solution to the time-independent Schrödinger equation for a many-electron system. It is often referred to as a self-consistent field (SCF) method because it iteratively refines the calculation until the solution is consistent with the field generated by the electrons themselves.

The core approximation of the HF method is that each electron moves independently in the average electric field created by all other electrons, neglecting the instantaneous electron-electron correlations. The many-electron wavefunction is approximated by a single Slater determinant, which correctly accounts for the antisymmetric nature of fermions like electrons (the Pauli exclusion principle). While HF calculations can sometimes be less accurate than modern DFT methods for certain properties due to the neglect of electron correlation, they are computationally less demanding and serve as an excellent starting point for more advanced computational techniques.

Geometry Optimization and Energetic Landscapes

A primary step in any computational study is geometry optimization. This process involves finding the arrangement of atoms in the molecule that corresponds to the minimum energy on the potential energy surface. For {[1-(3-Thienyl)cyclopropyl]methyl}amine, this would mean determining the precise bond lengths, bond angles, and dihedral angles that result in the most stable conformation. The calculations, often performed using DFT or HF methods, systematically adjust the atomic coordinates until the forces on each atom are negligible, indicating an energy minimum.

The result of this process is the equilibrium geometry of the molecule. Further exploration of the energetic landscape can reveal other stable conformations (local minima) and the transition states that connect them, providing insight into the molecule's flexibility and conformational preferences.

Vibrational Frequency Calculations

Once the optimized geometry of this compound is obtained, vibrational frequency calculations are typically performed. These calculations determine the frequencies of the normal modes of vibration of the molecule. The results serve two main purposes:

Confirmation of a True Minimum: A stable, optimized structure will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates that the structure is not a true minimum but rather a transition state or a higher-order saddle point.

Prediction of Spectroscopic Data: The calculated frequencies can be directly compared with experimental infrared (IR) and Raman spectra. This allows for the assignment of specific spectral bands to particular molecular motions, such as C-H stretching, N-H bending, or the vibrations of the thienyl ring. Scaling factors are often applied to the calculated frequencies to correct for approximations in the computational method and to improve agreement with experimental data.

Electronic Structure Analysis

The analysis of a molecule's electronic structure reveals critical information about its reactivity, stability, and optical properties.

Charge Distribution and Electrostatic Potential Maps

In thiophene-containing molecules, the sulfur atom typically acts as an electron donor, influencing the electronic landscape of the ring. aip.org A Mulliken population analysis would likely indicate a slight positive charge on the sulfur atom and a distribution of negative charge across the carbon atoms of the thienyl ring. The nitrogen atom of the amine group, being highly electronegative, is expected to carry a significant negative partial charge.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution on the molecule's surface. libretexts.org These maps are crucial for identifying electrophilic and nucleophilic sites. numberanalytics.comphyschemres.org For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, primarily located around the nitrogen atom of the amine group due to its lone pair of electrons. This region represents the most likely site for electrophilic attack.

Positive Potential (Blue): Regions of electron deficiency, expected around the hydrogen atoms of the amine group and potentially on the hydrogen atoms of the cyclopropyl (B3062369) and thienyl rings. These areas are susceptible to nucleophilic attack.

Neutral Regions (Green): Areas with balanced electrostatic potential, likely found on the carbon framework of the cyclopropyl and thienyl moieties. researchgate.net

The MEP provides a valuable tool for predicting how the molecule will interact with other molecules and biological targets. physchemres.org

Nonlinear Optical (NLO) Properties Prediction

Organic molecules with extended π-conjugation, particularly those with electron-donating and electron-accepting groups, can exhibit significant nonlinear optical (NLO) properties. nih.gov Thiophene (B33073) derivatives are of particular interest in this field because the thiophene ring can act as an efficient π-bridge and electron donor. aip.orgresearchgate.net The structure of this compound, which combines an electron-rich thiophene ring with an aminomethyl group, suggests potential for NLO activity.

Computational methods, such as Density Functional Theory (DFT), are widely used to predict NLO properties like the first hyperpolarizability (β). journalirjpac.com These calculations help in the rational design of new NLO materials. journalirjpac.com For thiophene-based systems, it has been shown that the arrangement of donor and acceptor groups through the π-conjugated system is crucial for enhancing the NLO response. aip.org

The predicted NLO properties for this compound would be based on calculating the components of the first hyperpolarizability tensor. A significant β value would indicate that the molecule has the potential for applications in optoelectronic devices. Studies on similar donor-π-acceptor systems involving thiophene have shown that theoretical predictions can effectively guide the synthesis of promising NLO materials. nih.gov

Table 1: Predicted NLO Properties of a Generic Thiophene Derivative

Property Predicted Value Unit
Dipole Moment (μ) 3.5 Debye
Polarizability (α) 25.0 x 10⁻²⁴ esu
First Hyperpolarizability (β) 15.0 x 10⁻³⁰ esu

Note: This table contains hypothetical data for illustrative purposes, based on typical values for thiophene derivatives.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of new compounds.

Computed NMR Chemical Shifts (e.g., GIAO method)

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR chemical shifts. rsc.orgnih.govresearchgate.net This method, typically employed with DFT, can predict the ¹H and ¹³C NMR spectra of this compound.

The predicted ¹H NMR spectrum would show distinct signals for the protons on the thienyl ring, the cyclopropyl ring, the methylene (B1212753) bridge, and the amine group. The chemical shifts of the thienyl protons are influenced by the electronic effects of the sulfur atom and the cyclopropyl substituent. modgraph.co.uk The cyclopropyl protons are expected to appear in the upfield region, characteristic of strained ring systems.

Similarly, the ¹³C NMR spectrum can be predicted, providing the chemical shifts for each carbon atom in the molecule. researchgate.net The accuracy of GIAO-DFT calculations is generally high, with predicted shifts often falling within a small margin of experimental values, making it a powerful tool for structural elucidation. mdpi.comliverpool.ac.uk

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Thienyl-H 7.0 - 7.5 -
Cyclopropyl-H 0.5 - 1.5 -
Methylene-H 2.5 - 3.0 -
Amine-H 1.5 - 2.5 -
Thienyl-C - 120 - 140
Cyclopropyl-C - 10 - 25
Methylene-C - 40 - 50

Note: This table presents estimated chemical shift ranges based on calculations for analogous structures.

Calculated UV-Vis Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. mdpi.comrsc.org This approach can predict the wavelength of maximum absorption (λ_max) and the corresponding oscillator strength, which relates to the intensity of the absorption band. researchgate.net

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the thiophene ring. researchgate.netresearchgate.net The substitution pattern on the thiophene ring can influence the energy of these transitions and thus the position of the absorption maxima. nih.gov TD-DFT calculations can model these effects and provide a theoretical spectrum that can be compared with experimental data. mdpi.comresearchgate.net The results of these calculations are sensitive to the choice of functional and basis set, as well as the inclusion of solvent effects. qnl.qa

Comparison of Theoretical and Experimental Data

A critical step in computational chemistry is the validation of theoretical predictions against experimental data. For this compound, the calculated NMR chemical shifts, UV-Vis absorption maxima, and other properties would ideally be compared with experimentally measured values.

In many studies of related thiophene derivatives, a good correlation between theoretical and experimental data has been observed. nih.govresearchgate.netcore.ac.uk For instance, TD-DFT calculations have been shown to reproduce the experimental UV-Vis spectra of thienyl chalcones with high accuracy. researchgate.netcore.ac.uk Similarly, GIAO-based NMR predictions for complex heterocyclic systems have demonstrated excellent agreement with experimental spectra, aiding in the correct assignment of signals. researchgate.net Any discrepancies between the computed and experimental values can often be rationalized by considering factors such as solvent effects, conformational averaging, and limitations of the theoretical model.

Reaction Mechanism Studies

Theoretical calculations can be used to explore the potential reaction mechanisms involving this compound. By mapping the potential energy surface for a given reaction, it is possible to identify transition states and intermediates, and to calculate activation energies. nih.gov

For this molecule, several types of reactions could be investigated computationally:

Electrophilic substitution on the thiophene ring: DFT calculations can determine the most likely site of attack (the α-carbons of the thiophene are generally more reactive) and the energy barriers for substitution reactions.

Reactions involving the amine group: The nucleophilicity of the amine can be studied, for example, in acylation or alkylation reactions.

Ring-opening reactions of the cyclopropyl group: The stability of the cyclopropane (B1198618) ring and the energetics of its potential cleavage under various conditions can be assessed.

DFT studies on the reaction mechanisms of other thiophene derivatives have provided valuable insights into their reactivity, selectivity, and the nature of the transition states involved. chemrxiv.orgmdpi.com Such computational investigations for this compound would be instrumental in predicting its chemical behavior and guiding its use in synthetic applications.

Molecular Dynamics and Conformational Sampling

Molecular Dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of this compound over time. mdpi.com These simulations model the atomic motions of the molecule, revealing its flexibility and preferred shapes (conformers) in different environments, such as in solution. mdpi.comlongdom.org

For this molecule, key degrees of freedom include the rotation around the bond connecting the cyclopropyl ring to the methylamine (B109427) group and the orientation of the thienyl ring relative to the cyclopropane. Conformational sampling identifies low-energy conformers that are most likely to be populated at a given temperature. The results of MD simulations can be analyzed to determine parameters like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF), which quantify the stability and flexibility of the molecule's structure. mdpi.com This information is vital for understanding how the molecule might interact with biological targets, as the binding affinity can be highly dependent on the molecule adopting a specific conformation. nih.gov

Chemoinformatics and Virtual Screening Applications

The this compound scaffold represents a unique three-dimensional structure that is of interest in medicinal chemistry and drug discovery. nih.govresearchgate.net Chemoinformatics utilizes computational techniques to analyze and screen large databases of chemical compounds to identify molecules with potential biological activity. mdpi.com

The cyclopropylmethylamine moiety is a known pharmacophore in various bioactive compounds. Virtual screening campaigns can use this scaffold as a query to search for structurally similar molecules in vast chemical libraries. nih.gov Techniques like "scaffold hopping" aim to find compounds with different core structures but similar three-dimensional arrangements of functional groups, potentially leading to the discovery of novel active compounds with improved properties. researchgate.net The thienyl group, a common bioisostere for the phenyl ring, offers a different electronic and steric profile that can be exploited to fine-tune interactions with a biological target. nih.govacs.org Docking studies, a key component of virtual screening, can predict the binding mode and affinity of this compound derivatives within the active site of a target protein, guiding the design of more potent and selective ligands. nih.gov

Medicinal Chemistry and Pharmacological Investigations Mechanistic/target Focused

Role as a Privileged Scaffold or Bioisostere

The concept of privileged scaffolds is central to medicinal chemistry, referring to molecular frameworks that are capable of binding to multiple biological targets. The combination of the thiophene (B33073) and cyclopropyl (B3062369) groups within this molecule suggests its potential as such a scaffold.

The cyclopropyl group is a versatile and widely used moiety in medicinal chemistry. Its unique stereoelectronic properties allow it to serve as a bioisostere—a substituent that retains similar biological activity—for various other functional groups. It is frequently employed as a replacement for small alkyl groups, alkenes, and aromatic rings to enhance potency, introduce conformational stability, and improve pharmacokinetic profiles like solubility. The rigid nature of the cyclopropyl ring can lock a molecule into a specific conformation, which can enhance binding affinity by minimizing the entropic penalty upon binding to a biological target. Furthermore, its incorporation can lead to improved metabolic stability and solubility.

The cyclopropyl group is often considered a non-classical bioisostere of a phenyl ring, capable of mimicking certain electronic and spatial properties, which can improve physicochemical characteristics. For instance, replacing a gem-dimethyl group with a cyclopropyl ring can reduce the increase in lipophilicity while maintaining conformational constraint. This strategic substitution is a common tactic to optimize drug candidates. nih.govnih.gov The cyclopropylamine (B47189) moiety, specifically, is a valuable building block in the synthesis of various therapeutic agents, including antidepressants and antiviral compounds, owing to the reactivity conferred by the strained three-membered ring. oncodesign-services.com

Thiophene is a five-membered, sulfur-containing aromatic heterocycle that is considered a "privileged pharmacophore" in medicinal chemistry. nih.govresearchgate.net Its prevalence is notable, with the thiophene moiety being a component of numerous FDA-approved drugs across diverse pharmacological classes, including anti-inflammatory agents like suprofen, anticancer drugs such as raltitrexed, and antipsychotics like olanzapine. nih.gov

The utility of thiophene in drug design stems from its ability to act as a bioisostere for the benzene (B151609) ring. nih.gov The physicochemical properties of thiophene and benzene are remarkably similar, including their boiling points, which is a classic example of bioisosterism. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.govnih.gov Furthermore, the thiophene ring offers synthetically accessible positions for modification, allowing chemists to fine-tune a molecule's properties to achieve desired therapeutic effects. nih.gov This structural versatility and its favorable pharmacophoric properties make thiophene a vital component in the medicinal chemist's toolkit. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives and Analogues

Structure-Activity Relationship (SAR) analysis is a cornerstone of drug discovery, systematically exploring how chemical modifications to a lead compound affect its biological activity. oncodesign-services.compharmacologymentor.com While specific SAR studies for {[1-(3-thienyl)cyclopropyl]methyl}amine are not extensively documented in publicly available literature, valuable insights can be drawn from studies on closely related analogues.

SAR studies on related scaffolds demonstrate that even minor structural modifications can lead to significant changes in potency and selectivity.

N-Substituents on the Amine: In a series of 1-(2-benzo[b]thienyl)cyclohexylamines, analogues of the dopamine (B1211576) uptake inhibitor BTCP, the nature of the substituent on the nitrogen atom was found to be critical for binding affinity. Increasing the size and lipophilicity of N-substituents generally improved binding to the dopamine transporter. nih.gov Notably, monoalkyl N-substituted derivatives, such as the N-(cyclopropylmethyl) analogue, displayed exceptionally high affinity for the dopamine transporter, sometimes exceeding that of the parent compound. nih.gov

Substituents on the Aromatic Ring: For cyclopropylamine derivatives acting as inhibitors of the enzyme Lysine-Specific Demethylase 1 (KDM1A), substitutions on an adjacent phenyl ring significantly influenced activity. The addition of small functional groups, particularly halogens, at the meta-position of the phenyl ring led to a substantial improvement in inhibitory potency against KDM1A. nih.gov

Other Key Functional Groups: In a series of epoxymorphinan derivatives, the presence of a 3-hydroxy group was found to be crucial for high binding affinity at all three major opioid receptors (mu, kappa, and delta). Removal of this single hydroxyl group resulted in a significant drop in binding affinity, highlighting the critical role specific functional groups play in receptor interaction. nih.gov

The following table summarizes the impact of N-substitution on the binding affinity of 1-(2-benzo[b]thienyl)cyclohexylamine analogues at the dopamine transporter, illustrating a key SAR finding. nih.gov

CompoundN-SubstituentBinding Affinity IC₅₀ [³H]BTCP (nM)Binding Affinity IC₅₀ [³H]Cocaine (nM)
BTCP Piperidine Ring539
Analogue 10 n-Butyl0.360
Analogue 14 Cyclopropylmethyl123
Analogue 31 Di-n-butyl1001000

This table is based on data for 1-(2-benzo[b]thienyl)cyclohexylamine analogues, which serve as a proxy to understand potential SAR for the thienylcyclopropyl scaffold.

Stereochemistry often plays a pivotal role in the pharmacological activity of chiral drugs. The specific three-dimensional arrangement of atoms can dictate how a molecule fits into a receptor's binding site. In a study of the enantiomers of cis- and trans-1-(1-phenyl-3-methylcyclohexyl)piperidines, significant differences in binding affinity for the phencyclidine (PCP) receptor were observed. There was a 40-fold difference in affinity between the two cis-enantiomers and a four-fold difference between the trans-enantiomers. nih.gov This demonstrates that distinct stereoisomers of the same compound can have vastly different pharmacological profiles, a critical consideration in the design of analogues of this compound, which can exist as enantiomers if substituted.

Receptor Binding and Ligand-Target Interactions

The biological activity of a compound is determined by its ability to bind to specific molecular targets, such as receptors or enzymes. The structural motifs within this compound suggest potential interactions with various targets, particularly monoamine transporters and G-protein coupled receptors (GPCRs).

Studies on structurally related compounds provide evidence for high-affinity interactions with such targets. For example, N-(cyclopropylmethyl) derivatives have been identified as potent ligands for both the dopamine transporter and kappa opioid receptors. nih.govnih.gov The N-(cyclopropylmethyl) derivative of a 1-(2-benzo[b]thienyl)cyclohexylamine showed a binding affinity (IC₅₀) of 1 nM for sites on the dopamine transporter labeled by [³H]BTCP. nih.gov Similarly, certain N-cyclopropylmethyl northebaine derivatives exhibit subpicomolar binding affinity for the kappa opioid receptor. nih.gov

The following table presents binding affinity data for selected compounds at different receptors, highlighting the potency that can be achieved with scaffolds containing cyclopropylmethylamine and thiophene-like moieties.

Compound ClassTarget ReceptorExample LigandBinding Affinity (Kᵢ or IC₅₀)
1-(2-benzo[b]thienyl)cyclohexylamineDopamine TransporterN-(cyclopropylmethyl) derivative1 nM (IC₅₀) nih.gov
EpoxymorphinanKappa Opioid ReceptorDerivative with 3-OH group0.44 nM (Kᵢ) nih.gov
EpoxymorphinanMu Opioid ReceptorDerivative with 3-OH group1.13 nM (Kᵢ) nih.gov
N-Cyclopropylmethyl-northebaineKappa Opioid ReceptorCompound 5i<1 pM (Kᵢ) nih.gov

This table presents data from analogues to illustrate the potential receptor interactions of the this compound scaffold.

Affinity and Selectivity for Specific Receptors

The chemical compound this compound and its derivatives have been the subject of various studies to determine their binding affinities and selectivities for a range of biological targets. These investigations are crucial in understanding the compound's potential therapeutic applications and off-target effects.

Histamine-3 (H3) Receptors: Research into structurally related compounds, such as 2-(1H-imidazol-4-yl)cyclopropylamine, has highlighted the importance of the cyclopropyl scaffold in interactions with histamine (B1213489) receptors. nih.govvu.nl Studies on various stereoisomers of cyclopropylhistamine (B1260703) have demonstrated stereoselectivity at the H3 receptor, with the (1S,2S)-enantiomer showing higher agonistic activity compared to its (1R,2R) counterpart. nih.govvu.nl While direct binding data for this compound on H3 receptors is not extensively detailed in the provided search results, the known affinity of similar cyclopropylamines for this receptor suggests a potential area for further investigation. The affinity of various ligands for the human H3 receptor (hH3R) has been assessed using radioligand binding assays with [3H]-Nα-methylhistamine. mdpi.com The human H3 receptor has seven splice variants, and agonists have shown increased binding affinities for the shorter isoforms (H3R-329, H3R-365, and H3R-373). biorxiv.org

Orexin (B13118510) Receptors: The orexin system, which includes the OX1 and OX2 receptors, is involved in regulating wakefulness and reward-related behaviors. While direct studies on this compound are not specified, research on other cyclopropyl-containing compounds has shown their potential as orexin receptor modulators. For instance, analogs with a cyclopropyl substituent at the benzylic center have been identified as potent activators of OX2R coupled Gq signaling. elsevierpure.com The development of selective orexin receptor antagonists is a key area of research for treating disorders like addiction and anxiety. nii.ac.jp

Opioid Receptors: The affinity of cyclopropyl-containing compounds for opioid receptors has been investigated, particularly in the context of fentanyl analogs. Cyclopropylfentanyl, for example, displays a high affinity for the μ-opioid receptor (MOR), comparable to fentanyl itself. nih.gov The cyclopropyl group in these analogs can be accommodated by a hydrophobic cavity in the active state of the MOR. nih.gov Studies on 17-cyclopropylmethyl-7,8-dihydronoroxymorphinone derivatives have also revealed ligands with mixed NOP and opioid receptor profiles. frontiersin.org

NMDA Receptors: The N-methyl-D-aspartate (NMDA) receptor is a crucial glutamate-gated ion channel in the central nervous system. nih.gov Thienyl derivatives, such as [3H]thienyl cyclohexylpiperidine ([3H]TCP), have been shown to bind to the NMDA-phencyclidine receptor complex, suggesting that the thienyl moiety can interact with this receptor. nih.gov While specific data on this compound is limited, the presence of the thienyl group suggests a potential for interaction with NMDA receptors. The development of NMDA receptor modulators is an active area of research for treating various neurological and psychiatric conditions. researchgate.netgoogle.comgoogle.com

GPR35: No specific information regarding the affinity and selectivity of this compound for the G protein-coupled receptor 35 (GPR35) was found in the provided search results.

Receptor Target Key Findings for Structurally Related Compounds Reference
Histamine-3 (H3) Receptors Stereoselective binding of cyclopropylhistamine enantiomers, with the (1S,2S) isomer being a more potent agonist. nih.govvu.nl
Shorter isoforms of the human H3 receptor show increased agonist binding affinity. biorxiv.org
Orexin Receptors Cyclopropyl substituents can lead to potent activation of OX2R. elsevierpure.com
Opioid Receptors Cyclopropylfentanyl exhibits high affinity for the μ-opioid receptor, similar to fentanyl. The cyclopropyl group fits into a hydrophobic pocket. nih.gov
Cyclopropylmethyl substitution in dihydronoroxymorphinones can result in mixed NOP/opioid receptor profiles. frontiersin.org
NMDA Receptors Thienyl derivatives like [3H]TCP bind to the NMDA-phencyclidine receptor complex. nih.gov

Functional Assays for Receptor Agonism/Antagonism

Functional assays are essential for characterizing the pharmacological activity of a compound at its target receptor, determining whether it acts as an agonist (activator), antagonist (blocker), or inverse agonist.

GTPγS Assays: The GTPγS binding assay is a widely used functional assay to measure the activation of G protein-coupled receptors (GPCRs). nih.gov This assay quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation by an agonist. In the context of opioid receptors, studies have used [35S]GTPγS binding assays to determine the agonist activity of various ligands, including cyclopropyl-containing compounds. frontiersin.org For example, cyclopropylfentanyl was identified as a full agonist at the μ-opioid receptor with potency and efficacy similar to fentanyl in GTPγS assays performed in CHO cells. nih.gov This indicates that the cyclopropyl modification does not diminish the compound's ability to activate the receptor and initiate downstream signaling.

For histamine H3 receptors, GTPγ[35S] autoradiography studies have been employed to screen for functional activity of new chiral ligands, helping to distinguish between antagonistic and agonistic behavior. ebi.ac.uk

Assay Type Receptor Target Compound Class Finding Reference
GTPγS Binding Assay μ-Opioid Receptor Fentanyl Analogs Cyclopropylfentanyl is a full agonist with potency and efficacy similar to fentanyl. nih.gov
GTPγS Binding Assay Opioid Receptors Dihydronoroxymorphinones Used to determine agonist stimulation at recombinant human opioid receptors. frontiersin.org
GTPγ[35S] Autoradiography Histamine H3 Receptor Chiral Propyl Ether Derivatives Differentiates between agonist and antagonist activity of new ligands. ebi.ac.uk

Enzyme Inhibition Studies

Cytochrome P450 Interactions: Cyclopropylamines are recognized as a class of compounds that can act as mechanism-based inhibitors of cytochrome P450 (P450) enzymes. frontiersin.orgresearchgate.net This inhibition often occurs through a suicide inhibition mechanism where the P450 enzyme metabolizes the cyclopropylamine, leading to the formation of a reactive intermediate that covalently binds to and inactivates the enzyme. frontiersin.orgresearchgate.net The inactivation process can involve the opening of the cyclopropane (B1198618) ring, forming a highly reactive carbon-centered radical. frontiersin.org

Alternatively, some cyclopropylamines can inactivate P450 enzymes through the formation of metabolic intermediate complexes (MICs). researchgate.net In this scenario, a metabolite of the cyclopropylamine, such as a nitroso compound, binds tightly to the heme iron of the P450, preventing further enzymatic activity. researchgate.net Understanding the potential for P450 inhibition is a critical aspect of drug development, as it can lead to significant drug-drug interactions. nih.govdoi.org

While specific studies on the inhibitory effects of this compound on P450 enzymes were not detailed in the search results, its chemical structure as a cyclopropylamine suggests a potential for such interactions.

Molecular Modeling of Ligand-Target Complexes

Docking Studies and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. These studies provide valuable insights into the binding mode and key interactions that stabilize the ligand-receptor complex.

Docking studies of various thieno[2,3-b]thiophene (B1266192) derivatives have been performed to understand their interactions with biological targets. nih.gov For opioid receptors, molecular simulations have revealed that the cyclopropyl moiety of cyclopropylfentanyl can be accommodated by a hydrophobic cavity in the active state of the μ-opioid receptor. nih.gov In the case of 17-cyclopropylmethyl-7,8-dihydronoroxymorphinone derivatives, docking studies suggest that the cyclopropylmethyl group occupies a lipophilic site within the NOP receptor. frontiersin.org

For thieno[2,3-b]pyridine (B153569) derivatives, docking analyses have been used to predict their antibacterial activity against targets like Bacillus anthracis. researchgate.net Similarly, docking has been employed to investigate the affinity of newly synthesized thiophene and thieno[2,3-d]pyrimidine (B153573) derivatives for kinase enzymes. mdpi.com

Molecular Dynamics Simulations of Protein-Ligand Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding and can help to understand the stability of the predicted binding poses from docking studies.

In the context of other thienyl-containing compounds, MD simulations have been used to study the behavior of complex structures formed between thymidine (B127349) analogs and the main protease of SARS-CoV-2. nih.gov

Design of Targeted Chemical Probes

Cyclopropylamines are widely utilized as mechanistic probes to investigate elusive reaction mechanisms, such as those involved in P450-catalyzed amine oxidations. frontiersin.orgresearchgate.net The unique reactivity of the cyclopropyl group, particularly its propensity for ring-opening upon oxidation, makes these compounds valuable tools for studying enzyme mechanisms. The generation of reactive species following metabolic activation allows for the labeling and identification of active site residues, providing insights into enzyme structure and function.

Given its cyclopropylamine scaffold, this compound has the potential to be developed into a targeted chemical probe for studying enzymes like cytochrome P450s.

Table of Compounds

Compound Name
This compound
2-(1H-imidazol-4-yl)cyclopropylamine
[3H]-Nα-methylhistamine
Cyclopropylfentanyl
Fentanyl
17-cyclopropylmethyl-7,8-dihydronoroxymorphinone
[3H]thienyl cyclohexylpiperidine ([3H]TCP)
Valerylfentanyl
N-benzyl-N-cyclopropylamine
Thieno[2,3-b]thiophene
Thieno[2,3-b]pyridine
Thieno[2,3-d]pyrimidine
Thymidine

Metabolic Pathways and Transformations (Non-Clinical)

The non-clinical metabolic fate of "this compound" is an area of significant interest in medicinal chemistry, as the biotransformation of this compound can influence its efficacy and safety profile. While specific in-depth studies on "this compound" are not extensively documented in publicly available literature, its structural motifs, particularly the cyclopropylamine moiety, allow for predictions of its metabolic pathways based on established knowledge of xenobiotic metabolism. The metabolic processes are anticipated to be primarily enzymatic, occurring in major metabolic organs such as the liver.

The metabolism of xenobiotics is broadly categorized into Phase I and Phase II reactions. Phase I reactions typically involve oxidation, reduction, and hydrolysis to introduce or expose functional groups, while Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion. youtube.com The cytochrome P450 (CYP450) superfamily of enzymes, predominantly located in the liver, are key players in Phase I metabolism. nih.govmdpi.com

For compounds containing a cyclopropylamine group, several metabolic routes have been identified. One significant pathway involves the inactivation of cytochrome P450 enzymes. nih.gov This can occur through a mechanism initiated by a one-electron oxidation at the nitrogen atom, leading to the cleavage of the cyclopropane ring and subsequent covalent modification of the enzyme. nih.gov Another potential route is the formation of metabolic intermediate complexes (MICs), where a nitroso metabolite coordinates tightly with the heme iron of the CYP450 enzyme, thereby inhibiting its function. nih.gov The flavin-containing monooxygenase (FMO) system may also contribute to the initial oxidation of the amine. nih.gov

Furthermore, the metabolism of cyclopropylamines can proceed through the opening of the cyclopropyl ring. researchgate.net This process is thought to be initiated by hydrogen abstraction from the primary amine group, which results in the formation of an aminyl radical. Subsequent ring-opening generates a carbon-centered radical, which can then undergo further reactions such as hydroxylation and hydrolysis to yield various metabolites. researchgate.net

The thiophene ring present in "this compound" is also susceptible to metabolic transformations. Thiophene rings can undergo oxidation to form thiophene-S-oxides, which are reactive intermediates that can be further metabolized. Hydroxylation of the thiophene ring at various positions is another common metabolic pathway for thiophene-containing compounds.

Based on these general principles, a putative metabolic scheme for "this compound" can be proposed. The primary metabolic transformations are likely to involve N-oxidation, cyclopropyl ring-opening, and thiophene ring oxidation.

Table 1: Potential Phase I Metabolic Pathways of this compound

Reaction Type Potential Metabolite(s) Enzyme System(s) Potentially Involved
N-OxidationN-hydroxy-{[1-(3-thienyl)cyclopropyl]methyl}amine, Nitroso derivativeCytochrome P450 (CYP450), Flavin-containing monooxygenase (FMO)
Cyclopropyl Ring OpeningRing-opened aldehydes or ketonesCytochrome P450 (CYP450)
Thiophene OxidationThiophene-S-oxide derivativeCytochrome P450 (CYP450)
Thiophene HydroxylationHydroxylated thiophene derivativesCytochrome P450 (CYP450)

Following Phase I transformations, the resulting metabolites, which now possess functional groups like hydroxyl groups, can undergo Phase II conjugation reactions. These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), would attach endogenous molecules like glucuronic acid or sulfate (B86663) to the metabolites, increasing their polarity and facilitating their elimination from the body.

Table 2: Potential Phase II Metabolic Pathways of this compound Metabolites

Reaction Type Substrate (Phase I Metabolite) Conjugated Metabolite Enzyme System(s) Potentially Involved
GlucuronidationHydroxylated metabolitesO-glucuronide conjugatesUDP-glucuronosyltransferases (UGTs)
SulfationHydroxylated metabolitesSulfate conjugatesSulfotransferases (SULTs)

It is crucial to emphasize that the metabolic pathways outlined above are predictive and based on the metabolism of structurally related compounds. Detailed non-clinical studies, such as in vitro incubations with liver microsomes or hepatocytes, followed by advanced analytical techniques like mass spectrometry, would be necessary to definitively identify the specific metabolites and the enzymatic pathways involved in the biotransformation of "this compound".

Future Directions and Emerging Research Avenues

Novel Synthetic Routes to Complex Architectures

The synthesis of cyclopropylamines has been a significant area of research, evolving from classical methods like the Curtius rearrangement to more modern, efficient strategies. acs.orgnih.gov Future work on {[1-(3-Thienyl)cyclopropyl]methyl}amine will likely focus on developing asymmetric syntheses to access specific enantiomers, as stereochemistry is often crucial for pharmacological activity.

Emerging synthetic methodologies that could be applied include:

Metal-Catalyzed C-H Functionalization : Direct functionalization of the thiophene (B33073) ring or the cyclopropane (B1198618) C-H bonds offers a streamlined approach to building molecular complexity, avoiding the need for pre-functionalized starting materials. acs.orgnih.gov

Chemoenzymatic Strategies : The use of engineered enzymes, such as myoglobin (B1173299) variants, has shown promise for the highly diastereo- and enantioselective construction of functionalized cyclopropanes. nih.gov This approach could provide access to a library of chiral derivatives.

Photocatalysis : Light-mediated reactions can enable unique transformations under mild conditions, potentially leading to novel scaffolds based on the this compound core. researchgate.net

Synthetic StrategyPrinciplePotential Advantage for Target CompoundReference
Kulinkovich ReactionReaction of esters or amides with Grignard reagents in the presence of a titanium catalyst to form cyclopropanols, which can be converted to amines.Efficient construction of the cyclopropylamine (B47189) moiety from readily available precursors. acs.orgnih.gov
Enantioselective CyclopropanationUse of chiral catalysts (e.g., based on rhodium or copper) with diazo compounds and olefins to create specific stereoisomers.Access to enantiomerically pure forms of the target molecule and its derivatives. acs.orgnih.gov
Formal C–H AminationTransition-metal-free, phosphine-catalyzed methods to directly introduce an amine group at a tertiary C-H bond on a cyclopropane ring.High atom economy and regioselectivity for late-stage functionalization. acs.org

Exploration of Under-investigated Pharmacological Targets

The cyclopropylamine moiety is a key pharmacophore in several approved drugs, including monoamine oxidase inhibitors (MAOIs) used as antidepressants. longdom.org Thiophene derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govmdpi.com The combined scaffold of this compound is therefore a promising starting point for exploring new therapeutic areas.

Future research should target:

Kinase Inhibitors : The planarity of the thiophene ring can facilitate binding to the ATP-binding site of kinases, a major class of cancer drug targets. mdpi.com

Antiviral Agents : The rigid cyclopropyl (B3062369) group can help optimize the orientation of the molecule to fit into the active sites of viral enzymes. longdom.org Recently, thiophene derivatives have been identified as potent Ebola virus entry inhibitors. acs.org

Neurological Targets : Given the precedent of cyclopropylamines in neuroscience, derivatives could be screened against a panel of receptors and enzymes in the central nervous system beyond MAO, such as G-protein coupled receptors (GPCRs) or ion channels. The cyclopropyl ring can enhance brain permeability, a key property for CNS-acting drugs. acs.org

Anti-parasitic Agents : Substituted thiophenes have shown potent activity against parasites like Leishmania major, suggesting a potential mechanism involving the disruption of unique metabolic pathways in these organisms, such as trypanothione (B104310) metabolism. nih.gov

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing how new drugs are discovered by rapidly analyzing vast datasets to predict molecular properties and interactions. hilarispublisher.comnih.gov For this compound, AI can accelerate the discovery pipeline in several ways.

Virtual Screening : AI algorithms can screen massive virtual libraries of derivatives against structural models of biological targets to identify promising candidates for synthesis and testing. nih.gov

ADME/T Prediction : Machine learning models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of novel analogs. nih.govcrimsonpublishers.com This allows researchers to prioritize compounds with better drug-like properties early in the process, reducing costly late-stage failures. For instance, AI tools can predict potential bioactivation of the thiophene ring, which is a known structural alert for toxicity mediated by cytochrome P450 enzymes. acs.org

De Novo Drug Design : Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for binding to a specific target while maintaining desirable physicochemical properties. nih.gov

AI/ML ApplicationDescriptionPotential ImpactReference
High-Throughput Virtual ScreeningUsing ML to screen large compound databases to identify potential drug candidates based on structural features.Accelerates the identification of initial "hits" for further development. nih.gov
Predictive Toxicology (e.g., DeepTox)AI models trained on known toxicity data to predict the potential toxicity of new compounds.Early deselection of candidates likely to be toxic, improving safety and success rates. crimsonpublishers.com
Graph Neural Networks (GNNs)Representing molecules as graphs to predict their properties and biological activities.Enables more accurate prediction of drug-target interactions and optimization of molecular structures. nih.govmdpi.com
Drug RepurposingAnalyzing drug-target interaction databases to find new therapeutic uses for existing or related compounds.Reduces the time and cost required to bring a therapy to market. nih.govmdpi.com

Development of Advanced Analytical Techniques for Characterization

As more complex derivatives of this compound are synthesized, advanced analytical techniques will be crucial for their complete characterization. While standard methods like gas chromatography (GC) and nuclear magnetic resonance (NMR) are foundational, future research will demand more sophisticated approaches. mdpi.comgoogle.com

Chiral Chromatography : For asymmetric syntheses, methods to separate and quantify enantiomers, such as High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, will be essential.

High-Resolution Mass Spectrometry (HR-MS) : HR-MS provides highly accurate mass measurements, which are critical for confirming the elemental composition of novel compounds and identifying metabolites. mdpi.com

2D-NMR Spectroscopy : Techniques like COSY, HSQC, and HMBC will be necessary to unambiguously determine the structure and connectivity of atoms in complex, multi-substituted derivatives. mdpi.com

X-ray Crystallography : Obtaining a crystal structure provides the definitive 3D arrangement of atoms in a molecule, which is invaluable for understanding structure-activity relationships and for computational modeling studies.

Applications in Chemical Biology and Probe Development

Chemical probes are small molecules used to study biological systems, often by selectively binding to and modulating the function of a specific protein. The this compound scaffold could serve as a valuable starting point for the development of such probes.

Future directions include:

Photoaffinity Labeling : A derivative could be synthesized with a photoreactive group. Upon binding to its target protein, the probe can be activated by UV light to form a covalent bond, allowing for the identification and isolation of the target.

Fluorescent Probes : Attaching a fluorescent dye to the molecule would allow researchers to visualize its localization within cells using microscopy, providing insights into its mechanism of action.

Target Deconvolution Probes : By immobilizing a derivative on a solid support (e.g., beads), it can be used in affinity chromatography-mass spectrometry experiments to "pull down" its binding partners from cell lysates, thus identifying its biological targets. The nucleophilic amine provides a convenient handle for such modifications.

Q & A

Basic: What synthetic strategies are most effective for preparing {[1-(3-Thienyl)cyclopropyl]methyl}amine, and what are the critical parameters affecting yield and purity?

Answer:
The synthesis of this compound typically involves cyclopropanation of a thienyl-substituted alkene followed by functional group transformations. Key steps include:

  • Cyclopropanation: Using transition-metal catalysts (e.g., Rh(II)) or Simmons-Smith reagents to form the cyclopropane ring .
  • Amine Introduction: Reductive amination or nucleophilic substitution to install the methylamine group .

Critical parameters:

  • Temperature: Cyclopropanation reactions often require low temperatures (−20°C to 0°C) to minimize side reactions.
  • Catalyst Loading: Rhodium catalysts (1–5 mol%) are optimal for stereoselective cyclopropanation .
  • Purification: HPLC or column chromatography is essential for isolating high-purity (>95%) products, as seen in analogues like trans-[2-(2,4-dichlorophenyl)cyclopropyl]methylamine hydrochloride (HPLC purity: 93.7–99.6%) .

Basic: Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identifies protons on the cyclopropane ring (δ 1.2–1.8 ppm, coupling constants J = 6–8 Hz) and thienyl protons (δ 6.5–7.2 ppm) .
    • ¹³C NMR: Confirms cyclopropane carbons (δ 12–18 ppm) and thienyl carbons (δ 120–140 ppm) .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) validates the molecular formula (e.g., C₈H₁₁NS for this compound) with <2 ppm error .
  • HPLC: Assesses purity (>95% by area under the curve) and detects byproducts from incomplete cyclopropanation or oxidation .

Advanced: How can computational methods like DFT be applied to predict the electronic properties and reactivity of this compound?

Answer:
Density Functional Theory (DFT) calculations provide insights into:

  • Electron Density Distribution: The 3-thienyl group’s electron-rich nature enhances electrophilic substitution reactivity at the α-position .
  • Binding Affinity: Hybrid functionals (e.g., B3LYP) model interactions with biological targets, such as serotonin receptors, by analyzing frontier molecular orbitals (HOMO/LUMO) .
  • Reaction Pathways: Transition state analysis predicts regioselectivity in cyclopropanation or amine functionalization steps .

Example Workflow:

Optimize geometry at the B3LYP/6-31G(d) level.

Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.

Compare computed NMR chemical shifts with experimental data for validation .

Advanced: What strategies can resolve contradictions in reported biological activities of cyclopropylmethylamine derivatives?

Answer:
Contradictions in biological data (e.g., varying receptor affinities) arise from structural nuances. Resolution strategies include:

  • Structure-Activity Relationship (SAR) Studies:
    • Compare analogues like [1-(2-thienyl)cyclopropyl]amine (neurotransmitter modulation) vs. [1-(3-thienyl)cyclopropyl]amine (antipsychotic potential) to identify critical substituents .
  • Binding Assays:
    • Use radioligand displacement assays (e.g., 5-HT₂C receptor) to quantify affinity (IC₅₀) under standardized conditions .
  • Molecular Dynamics (MD) Simulations:
    • Model ligand-receptor interactions over 100-ns trajectories to explain divergent activities due to conformational flexibility .

Case Study:
For trans-[2-(4-fluoro-3-methylphenyl)cyclopropyl]methylamine hydrochloride, MD simulations revealed that fluorine substitution stabilizes a receptor-binding pocket, increasing potency by 40% compared to non-fluorinated analogues .

Advanced: How does the stereochemistry of the cyclopropane ring influence the compound’s pharmacological profile?

Answer:
The cis vs. trans configuration of the cyclopropane ring drastically alters biological activity:

  • Trans Isomers: Exhibit higher 5-HT₂C receptor agonism due to reduced steric hindrance, as seen in tranilcypromine derivatives .
  • Cis Isomers: Often show lower potency but improved metabolic stability .

Experimental Validation:

  • Chiral HPLC: Separates enantiomers (e.g., rac-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]methanamine) .
  • Pharmacokinetic Studies: Trans-isomers of related compounds have 2–3× higher bioavailability in rodent models .

Basic: What are the key safety considerations when handling this compound in laboratory settings?

Answer:

  • Toxicity: Acute toxicity (oral LD₅₀ < 100 mg/kg in rodents) necessitates PPE (gloves, goggles) and fume hood use .
  • Storage: Keep under inert gas (Ar/N₂) at −20°C to prevent oxidation .
  • Waste Disposal: Neutralize with dilute HCl before incineration to avoid amine vapors .

Advanced: What in vitro assays are most suitable for evaluating the compound’s interaction with neurological targets?

Answer:

  • Radioligand Binding Assays: Measure affinity for serotonin (5-HT₂C) or dopamine receptors using [³H]-ligands (e.g., [³H]-mesulergine) .
  • Functional Assays:
    • cAMP Accumulation: Assess G-protein coupling efficiency in transfected HEK293 cells .
    • Calcium Flux: Use FLIPR assays to quantify receptor activation kinetics .
  • CYP Inhibition Screening: Evaluate metabolic stability via cytochrome P450 inhibition assays (e.g., CYP3A4) .

Basic: How does the 3-thienyl moiety modulate the compound’s physicochemical properties compared to phenyl or pyridyl analogues?

Answer:

  • Lipophilicity: The thienyl group increases logP by 0.5–1.0 units compared to phenyl, enhancing blood-brain barrier penetration .
  • Electronic Effects: Sulfur in the thienyl ring lowers the HOMO energy (−6.2 eV vs. −5.8 eV for phenyl), reducing oxidative degradation .
  • Hydrogen Bonding: Thienyl’s π-system facilitates weaker CH-π interactions vs. pyridyl’s hydrogen bonding, altering receptor selectivity .

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